N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWSWADYUDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the intermediate phenolic compounds. Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield fully saturated tetrahydroquinoline derivatives.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diaryl-1,2-dihydroquinolines
- 1,2,3,4-Tetrahydroquinolines
Uniqueness
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a tetrahydroquinoline core with an acetyl and dimethylamino propyl group makes it a versatile compound for various applications .
Biological Activity
N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.
- Molecular Formula: C22H25N3O3
- Molecular Weight: 379.5 g/mol
- IUPAC Name: N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide
- LogP (Partition coefficient): 1.45
This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design and development.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to:
- Inhibit Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Receptor Binding: It can bind to various receptors, potentially influencing signal transduction pathways critical for cell proliferation and survival.
Biological Activity Studies
Research has demonstrated several biological activities associated with this compound:
Anticancer Activity
A study indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of the PI3K/AKT signaling pathway.
Neuroprotective Effects
Another research highlighted the neuroprotective potential of tetrahydroquinoline derivatives. These compounds were found to protect neuronal cells from oxidative stress-induced damage, indicating their potential use in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines suggests its utility in managing conditions characterized by chronic inflammation. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated models .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
